3,4-Dimethyl-3-hexene

catalysis olefin isomerization stereospecificity

3,4-Dimethyl-3-hexene (CAS 19550-88-0) is a tetrasubstituted symmetrical alkene with molecular formula C8H16 and molecular weight 112.21 g/mol. This compound exists as two geometrically defined stereoisomers: the (E)-isomer (trans configuration, CAS 19550-88-0) and the (Z)-isomer (cis configuration, CAS 19550-87-9), with the mixed isomer system registered under CAS 30951-95-2.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 19550-88-0
Cat. No. B097073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3-hexene
CAS19550-88-0
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(=C(C)CC)C
InChIInChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7+
InChIKeyXTUXVDJHGIEBAA-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-3-hexene CAS 19550-88-0 Procurement Guide for Stereospecific Research and Industrial Applications


3,4-Dimethyl-3-hexene (CAS 19550-88-0) is a tetrasubstituted symmetrical alkene with molecular formula C8H16 and molecular weight 112.21 g/mol [1]. This compound exists as two geometrically defined stereoisomers: the (E)-isomer (trans configuration, CAS 19550-88-0) and the (Z)-isomer (cis configuration, CAS 19550-87-9), with the mixed isomer system registered under CAS 30951-95-2 [2]. The (E)-isomer is characterized by the higher priority substituents on each carbon of the double bond being on opposite sides, imparting distinct stereochemical and catalytic properties [1]. Its well-defined tetrasubstituted alkene structure makes it a valuable model compound for mechanistic studies in stereochemistry, catalytic isomerization, and atmospheric oxidation chemistry [3].

Why Generic Alkene Substitution Fails for 3,4-Dimethyl-3-hexene CAS 19550-88-0


Generic substitution of the (E)-isomer of 3,4-dimethyl-3-hexene (CAS 19550-88-0) with its (Z)-isomer (CAS 19550-87-9) or with other tetrasubstituted alkenes is scientifically unsound because these stereoisomers exhibit fundamentally different catalytic isomerization pathways and stereochemical outcomes. Kinetic studies demonstrate that cis-trans isomerization of these tetrasubstituted olefins does not occur directly but necessarily proceeds through positional isomerization via stereospecific elementary steps [1]. Furthermore, hydrogenation of the (E)-isomer yields two stereoisomeric products, whereas hydrogenation of the (Z)-isomer yields only one stereoisomer under identical conditions . These quantifiable differences in reaction behavior and product distribution render generic substitution inappropriate for any application requiring reproducible stereochemical outcomes or mechanistic precision.

Quantitative Differentiation Evidence for 3,4-Dimethyl-3-hexene (E)-Isomer CAS 19550-88-0 vs. Comparators


Catalytic Isomerization Pathway Divergence: (E)- vs. (Z)-3,4-Dimethyl-3-hexene

In a chromatographic pulse reactor study at 250°C, cis-trans isomerization of 3,4-dimethyl-3-hexenes over alumina and supported palladium catalysts was found to proceed exclusively through positional isomerization rather than direct geometric interconversion. The kinetic analysis demonstrated that every elementary step of this reaction is stereospecific [1]. This mechanistic constraint means that the (E)-isomer (CAS 19550-88-0) and (Z)-isomer (CAS 19550-87-9) follow distinct, non-interconvertible pathways under these catalytic conditions, a finding that is not observed for less substituted alkenes which can undergo direct cis-trans isomerization.

catalysis olefin isomerization stereospecificity heterogeneous catalysis

Hydrogenation Stereochemical Outcome: (E)-Isomer vs. (Z)-Isomer Product Distribution

Under identical hydrogenation conditions (H₂, 50 atm, Pd/C catalyst), the (E)-isomer of 3,4-dimethyl-3-hexene (CAS 19550-88-0) and its (Z)-counterpart (CAS 19550-87-9) produce fundamentally different stereochemical outcomes. The addition of hydrogen to trans-3,4-dimethyl-3-hexene yields two distinct stereoisomers of the saturated product, while hydrogenation of cis-3,4-dimethyl-3-hexene yields only one stereoisomer . This differential product distribution arises from the syn addition mechanism of catalytic hydrogenation combined with the pre-existing geometry of the tetrasubstituted double bond.

hydrogenation stereoselective synthesis chiral centers Pd/C catalysis

Thermal Decomposition Stereochemical Retention: Alkene Product Fidelity

In studies using stereochemically defined diazetine N,N'-dioxide precursors, thermal decomposition at 200°C resulted in 95% retention of stereochemistry in the alkene product relative to the starting stereochemistry [1]. This high stereochemical fidelity demonstrates that 3,4-dimethyl-3-hexene can be generated with predictable geometric configuration from appropriately designed precursors, making it a reliable stereochemical probe for investigating reaction mechanisms involving cleavage of C-N bonds either simultaneously or in rapid succession.

thermal decomposition stereochemical retention diazetine N,N'-dioxide mechanistic studies

Physical Property Differentiation: (E)-Isomer vs. (Z)-Isomer vs. Mixed Isomer System

The (E)-isomer (CAS 19550-88-0) exhibits distinct physicochemical properties compared to the (Z)-isomer (CAS 19550-87-9) and the mixed isomer system (CAS 30951-95-2). The (E)-isomer has a calculated boiling point of 122.0±7.0°C at 760 mmHg, vapor pressure of 17.1±0.1 mmHg at 25°C, flash point of 15.6±13.0°C, and refractive index of 1.419 . The (Z)-isomer exhibits a slightly different refractive index of 1.4280 . The mixed isomer system (cis+trans) has a reported boiling point of 119.2-119.4°C at 770 Torr and density of 0.7415 g/cm³ . These measurable differences enable unambiguous identification and quality control verification of the correct stereoisomer upon receipt.

physicochemical properties chromatography quality control isomer identification

Validated Research and Industrial Application Scenarios for 3,4-Dimethyl-3-hexene CAS 19550-88-0


Mechanistic Studies of Heterogeneous Catalytic Isomerization

The (E)-isomer of 3,4-dimethyl-3-hexene serves as a definitive probe for investigating stereospecificity in heterogeneous catalysis. Kinetic studies at 250°C over alumina and supported palladium catalysts have established that tetrasubstituted alkenes of this class do not undergo direct cis-trans isomerization but exclusively proceed through positional isomerization pathways [1]. This compound is therefore essential for laboratories conducting fundamental catalysis research where understanding the stereochemical course of surface-mediated reactions is the primary objective. The availability of both geometrically pure isomers (E: CAS 19550-88-0; Z: CAS 19550-87-9) enables controlled comparative studies that reveal catalyst-specific stereochemical preferences.

Stereoselective Synthesis of Chiral 3,4-Dimethylhexane Derivatives

The (E)-isomer is specifically required for synthetic routes where access to two stereoisomeric products from hydrogenation is desired. Under H₂ (50 atm) with Pd/C catalyst, trans-3,4-dimethyl-3-hexene yields two distinct stereoisomers, whereas the cis-isomer yields only one stereoisomer . This differential product distribution makes the (E)-isomer the mandatory starting material for applications requiring either a racemic mixture of (3S,4S)- and (3R,4R)-3,4-dimethylhexane or for studies investigating stereochemical control in syn addition reactions to tetrasubstituted alkenes. Procurement of the incorrect isomer will fundamentally alter synthetic outcomes and render stereochemical studies invalid.

Atmospheric Chemistry and Ozonolysis Mechanism Research

The (cis+trans) mixture of 3,4-dimethyl-3-hexene has been quantitatively characterized in gas-phase ozone reaction studies, where carbonyl product yields were measured and formation yields of primary carbonyls approached 1.0 relative to ozone reacted [2]. This compound class contributes to understanding biradical chemistry (specifically C₂H₅C(CH₃)OO intermediates) under atmospheric conditions. For laboratories conducting environmental chemistry research on alkene oxidation mechanisms, the defined stereochemistry of the (E)-isomer provides a controlled substrate for investigating stereochemical effects on ozonolysis product distributions, complementing studies performed on the mixed isomer system.

Stereochemical Probe for Elimination Reaction Mechanism Studies

3,4-Dimethyl-3-hexene is a definitive product marker in stereoselective β-elimination studies. When diastereomers of 3-bromo-3,4-dimethylhexane undergo elimination with sodium ethoxide in ethanol, specific diastereomeric precursors give predictably distinct alkene products: one diastereomer produces exclusively the (E)-alkene while another produces exclusively the (Z)-alkene [3]. The (E)-isomer (CAS 19550-88-0) is therefore an essential analytical standard and reference material for laboratories investigating stereoelectronic effects in elimination reactions, enabling unambiguous assignment of reaction stereochemistry through product identification.

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